(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC17489623
Molecular Formula: C7H6ClF3N2
Molecular Weight: 210.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClF3N2 |
|---|---|
| Molecular Weight | 210.58 g/mol |
| IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
| Standard InChI Key | UKFBIPTYPLUXAK-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl |
| Canonical SMILES | C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an (R)-configured trifluoroethylamine group at the 4-position. This stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent activities . The IUPAC name, (1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine, reflects its precise atomic connectivity and chiral center.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.58 g/mol | |
| InChIKey | UKFBIPTYPLUXAK-ZCFIWIBFSA-N | |
| SMILES Notation | C1=CN=C(C=C1C@HN)Cl |
The trifluoromethyl group enhances lipophilicity (), potentially improving membrane permeability and bioavailability . Meanwhile, the chloropyridine moiety contributes to electronic polarization, facilitating interactions with aromatic residues in enzyme active sites.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-1-(2-chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves multi-step protocols:
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Pyridine Functionalization: Introduction of chlorine at the 2-position via electrophilic aromatic substitution using or under controlled conditions.
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Trifluoroethylamine Incorporation: Enantioselective addition of a trifluoroethylamine group using chiral catalysts or resolving agents to achieve the (R)-configuration .
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Purification: Chromatographic techniques to isolate the enantiomerically pure product.
Physicochemical Properties
Table 2: Computed Physicochemical Properties
Biological Activity and Mechanistic Insights
Receptor and Enzyme Interactions
Although specific target studies are scarce, the compound’s structural analogs exhibit activity against:
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Neurological Targets: Modulation of GABA receptors due to the trifluoromethylamine’s resemblance to neurotransmitter scaffolds.
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Anti-inflammatory Pathways: Inhibition of cyclooxygenase-2 (COX-2) via halogen-π interactions with the chloropyridine ring .
In silico docking simulations predict strong binding affinity () for kinases involved in cell signaling, though experimental validation is pending.
Pharmacokinetic Considerations
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound Optimization: Serving as a scaffold for derivatization to enhance selectivity for disease-relevant targets.
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Proteolysis-Targeting Chimeras (PROTACs): Utilization of the chloropyridine moiety to anchor E3 ubiquitin ligase recruiters .
Material Science
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